molecular formula C10H13IN2O3S B8374491 N-(4-Iodophenyl)morpholine-4-sulphonamide

N-(4-Iodophenyl)morpholine-4-sulphonamide

Cat. No.: B8374491
M. Wt: 368.19 g/mol
InChI Key: AKPZQATZUULYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Iodophenyl)morpholine-4-sulphonamide is a useful research compound. Its molecular formula is C10H13IN2O3S and its molecular weight is 368.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13IN2O3S

Molecular Weight

368.19 g/mol

IUPAC Name

N-(4-iodophenyl)morpholine-4-sulfonamide

InChI

InChI=1S/C10H13IN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2

InChI Key

AKPZQATZUULYPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10 g of 4-iodoaniline (45.6 mmol) in 200 ml of acetonitrile there are added 6.41 ml of Et3N (45.6 mmol) and 8.47 g of morpholine-4-sulphonyl chloride (45.6 mmol). The reaction mixture is stirred for 16 hours at ambient temperature. The acetonitrile is evaporated off in vacuo, and the residue is taken up in 1N HCl and extracted with CH2Cl2. The organic phases are combined, washed with brine, dried (MgSO4) and treated with animal charcoal to yield the title product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.41 mL
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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